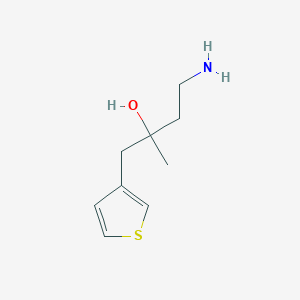
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role as a building block in pharmaceutical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and alcohols under controlled conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent in drug development.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A basic five-membered ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at the 2-position.
Uniqueness
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the thiophene ring, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
4-amino-2-methyl-1-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(11,3-4-10)6-8-2-5-12-7-8/h2,5,7,11H,3-4,6,10H2,1H3 |
Clave InChI |
KUTSQFMZNQAEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)(CC1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















